molecular formula C14H26N2O4 B7916845 [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916845
M. Wt: 286.37 g/mol
InChI Key: PPQQLTBMVQSZJD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamine substituent at the (S)-configured third position of the piperidine ring. The acetic acid moiety is attached to the piperidine nitrogen, making it a versatile intermediate in medicinal chemistry, particularly for targeting opioid/chemokine receptors in pain management therapies . Its molecular formula is C₁₄H₂₅N₂O₄ (molecular weight: 285.36 g/mol). The Boc group enhances stability during synthesis, while the ethyl side chain balances lipophilicity and steric effects for optimal receptor interactions.

Properties

IUPAC Name

2-[(3S)-3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-16(13(19)20-14(2,3)4)11-7-6-8-15(9-11)10-12(17)18/h11H,5-10H2,1-4H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQLTBMVQSZJD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The piperidine ring is then introduced through a series of reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Ethyl vs. Cyclopropyl/Isopropyl Groups
  • [(S)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354019-05-8): Key Difference: Cyclopropyl group replaces ethyl. Impact: The rigid cyclopropyl ring increases metabolic stability but may reduce synthetic accessibility. Its molecular weight (298.38 g/mol) and formula (C₁₅H₂₆N₂O₄) reflect higher lipophilicity.
  • [(R)-3-(tert-butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354011-75-8): Key Difference: Isopropyl group (bulkier) and R-configuration. Impact: Increased steric hindrance may alter receptor binding. Molecular weight (300.40 g/mol) and formula (C₁₅H₂₈N₂O₄) indicate higher hydrophobicity. Stereochemical differences (R vs. S) could lead to divergent biological activities .
Boc vs. Alternative Protecting Groups
  • [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride (CAS 1426290-56-3): Key Difference: Ethoxycarbonyl replaces Boc; hydrochloride salt form. Impact: Ethoxycarbonyl offers reduced steric bulk but lower acid stability. The hydrochloride salt improves aqueous solubility (critical for bioavailability). Molecular formula: C₁₀H₁₈ClNO₄ (251.71 g/mol) .

Stereochemical Variations

  • ((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid (CAS 30692-37-6): Key Difference: R-configuration and absence of ethyl group. Impact: Molecular formula C₁₂H₂₂N₂O₄ (258.31 g/mol) simplifies the structure. Stereochemistry may reduce binding affinity in stereospecific targets, highlighting the importance of chiral centers in drug design .

Halogenation and Fluorination

  • 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8): Key Difference: 3,3-Difluoro substitution on piperidine. Impact: Fluorine atoms enhance electronegativity and metabolic stability via C-F bond strength. Molecular formula C₁₂H₁₉F₂NO₄ (279.28 g/mol) suggests improved pharmacokinetic properties .

Structural Simplifications

  • (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid (CAS 941289-27-6): Key Difference: Lacks the ethyl-amino substituent. Impact: Simplified structure (C₁₂H₂₁NO₄, 243.3 g/mol) reduces steric bulk but may diminish target specificity. Useful for structure-activity relationship (SAR) studies .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Features Stereochemistry Applications
[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid - C₁₄H₂₅N₂O₄ 285.36 Ethyl-amino, Boc S Analgesic intermediate
[(S)-3-(Boc-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354019-05-8 C₁₅H₂₆N₂O₄ 298.38 Cyclopropyl, Boc S Discontinued research chemical
[(R)-3-(Boc-isopropyl-amino)-piperidin-1-yl]-acetic acid 1354011-75-8 C₁₅H₂₈N₂O₄ 300.40 Isopropyl, Boc R SAR studies
((R)-3-Boc-amino-piperidin-1-yl)-acetic acid 30692-37-6 C₁₂H₂₂N₂O₄ 258.31 No ethyl, Boc R Biochemical research
2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic acid 1373503-54-8 C₁₂H₁₉F₂NO₄ 279.28 Difluoro, Boc - Enhanced stability
[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid HCl 1426290-56-3 C₁₀H₁₈ClNO₄ 251.71 Ethoxycarbonyl, HCl salt - Improved solubility

Key Research Findings

Ethyl vs.

Stereochemistry Matters : R-configuration analogs (e.g., CAS 1354011-75-8) may exhibit reduced activity in stereospecific targets, underscoring the need for chiral purity .

Fluorination Strategy : Difluoro derivatives (e.g., CAS 1373503-54-8) leverage halogen bonds for enhanced receptor affinity and stability, a common tactic in drug design .

Solubility Enhancement : Hydrochloride salts (e.g., CAS 1426290-56-3) improve bioavailability, critical for in vivo efficacy .

Biological Activity

[(S)-3-(tert-Butoxycarbonyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial agents. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 1354003-09-0

The presence of the tert-butoxycarbonyl (Boc) group is significant as it can influence the compound's solubility and reactivity, which are crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus<0.03125 μg/mL
Enterococcus faecalis<0.25 μg/mL
Escherichia coli1–4 μg/mL
Pseudomonas aeruginosa1–4 μg/mL

These findings indicate that the compound is particularly effective against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

The antibacterial mechanism involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. The compound's ability to inhibit these enzymes at low nanomolar concentrations suggests a strong potential for development as an antibiotic agent.

Study 1: Efficacy Against Multidrug-resistant Strains

A study published in Nature investigated the efficacy of this compound in mouse models infected with vancomycin-intermediate S. aureus. The results demonstrated significant reductions in bacterial load compared to controls, highlighting its potential as a therapeutic agent for treating serious infections caused by resistant bacteria .

Study 2: Comparative Analysis with Other Antibiotics

In a comparative study, this compound was evaluated alongside traditional antibiotics such as tetracycline and penicillin. The results indicated that the compound exhibited superior antibacterial activity against several strains, with lower MIC values than those observed for traditional antibiotics .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Guidelines :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H319/H335 hazards) .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation of dust/aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.